molecular formula C10H11BrOS B14035637 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one

Cat. No.: B14035637
M. Wt: 259.16 g/mol
InChI Key: LVHYRYZRNQXTNV-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one typically involves multiple steps:

    Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions, where a suitable thiol reagent is reacted with the precursor compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Condensation Reactions: The carbonyl group in the propan-2-one moiety can participate in condensation reactions with amines or other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Disulfides or sulfoxides can be formed from the mercapto group.

    Condensation Products: Imines or other condensation products can be formed from the carbonyl group.

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-2-one depends on its specific application:

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    In Materials Science: The compound’s electronic properties can influence the behavior of materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Chloromethyl)-3-mercaptophenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)4-8-2-3-9(6-11)10(13)5-8/h2-3,5,13H,4,6H2,1H3

InChI Key

LVHYRYZRNQXTNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CBr)S

Origin of Product

United States

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